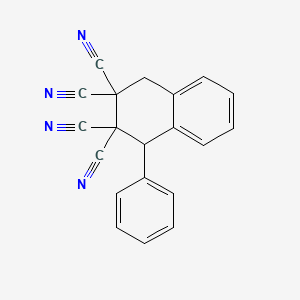
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a dihydronaphthalene core with four cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes with varying degrees of saturation.
Applications De Recherche Scientifique
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3,4-dihydronaphthalene
- 1,2-Dihydro-4-phenylnaphthalene
- 1-Phenyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
110569-38-5 |
|---|---|
Formule moléculaire |
C20H12N4 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
1-phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4/c21-11-19(12-22)10-16-8-4-5-9-17(16)18(20(19,13-23)14-24)15-6-2-1-3-7-15/h1-9,18H,10H2 |
Clé InChI |
DUCSFKQKRVCQLU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


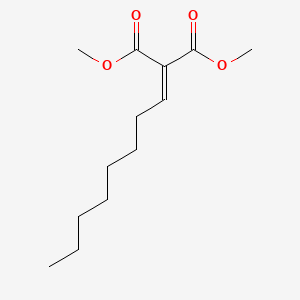
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
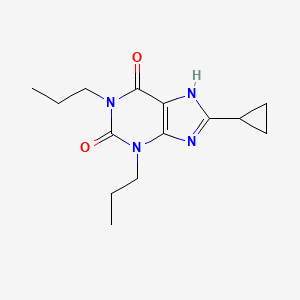
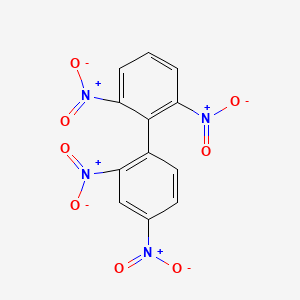
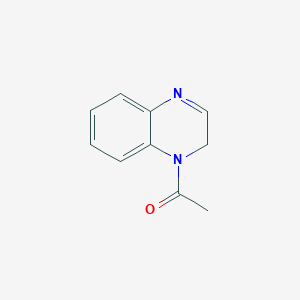

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
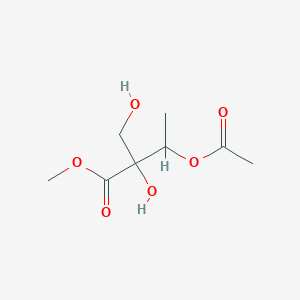
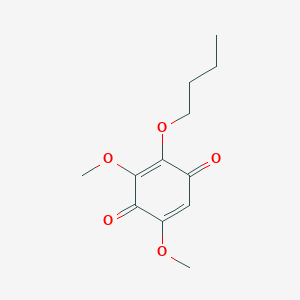
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
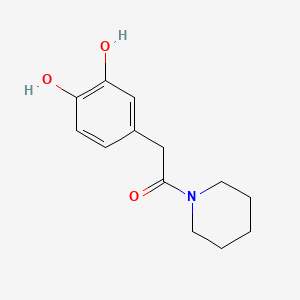
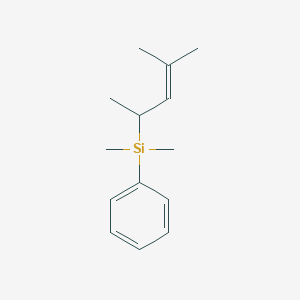
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
